molecular formula C13H9NO4 B8746047 4-Phenylpyridine-2,3-dicarboxylic acid

4-Phenylpyridine-2,3-dicarboxylic acid

Cat. No.: B8746047
M. Wt: 243.21 g/mol
InChI Key: WHGQDTVMWHKFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylpyridine-2,3-dicarboxylic acid is an organic compound that belongs to the class of pyridinedicarboxylic acids These compounds are characterized by the presence of two carboxylic acid groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,3-dicarboxylic acid typically involves the oxidation of quinoline derivatives. One common method includes the use of aqueous sulfuric acid or nitric acid solutions with ozone at temperatures ranging from 0 to 50°C. The resulting peroxide solution is then reacted with an oxidizing agent at temperatures between 0 to 100°C. The pH of the reaction mixture is adjusted to 0.2 to 3, and the precipitated pyridinedicarboxylic acid is isolated .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation processes using similar reagents and conditions as described above. The use of catalytic amounts of manganese in the nitric acid oxidation of quinoline precursors has been shown to significantly enhance yields .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinolinic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The phenyl group and pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ozone and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Quinolinic acid derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted pyridine and phenyl derivatives.

Scientific Research Applications

4-Phenylpyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenylpyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit glucose synthesis by interfering with key enzymes in the metabolic pathway . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

4-Phenylpyridine-2,3-dicarboxylic acid can be compared with other pyridinedicarboxylic acids, such as:

  • Quinolinic acid (2,3-pyridinedicarboxylic acid)
  • Lutidinic acid (2,4-pyridinedicarboxylic acid)
  • Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
  • Dipicolinic acid (2,6-pyridinedicarboxylic acid)
  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)

Uniqueness: The presence of a phenyl group at the 4-position of the pyridine ring in this compound distinguishes it from other isomers.

Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

4-phenylpyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C13H9NO4/c15-12(16)10-9(8-4-2-1-3-5-8)6-7-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18)

InChI Key

WHGQDTVMWHKFSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In place of diethyl 5-methyl-4-phenyl-2,3-pyridinedicarboxylate in Step 1 in Reference Example 33, diethyl 4-phenyl-2,3-pyridinedicarboxylate (see Japanese Patent Laid-Open No. 62-106081) was reacted and treated in the same manner as in Step 1 in Reference Example 33, to obtain 4-phenyl-2,3-pyridinedicarboxylic acid as pale yellow crystals.
Name
diethyl 5-methyl-4-phenyl-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl 4-phenyl-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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